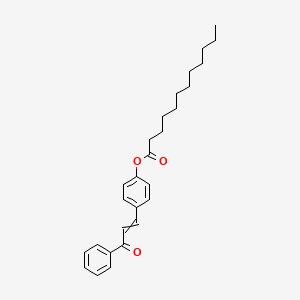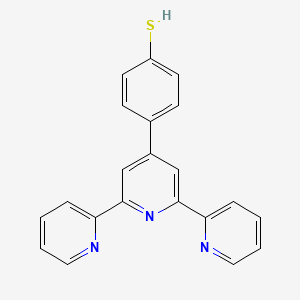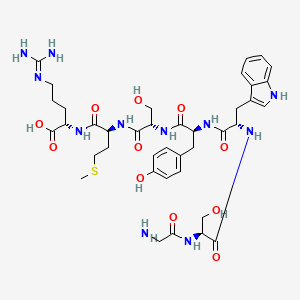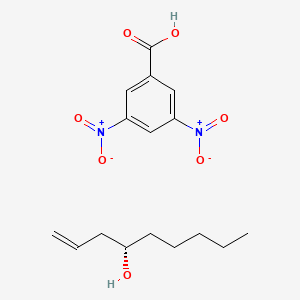
3,5-dinitrobenzoic acid;(4S)-non-1-en-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dinitrobenzoic acid: is an organic compound with the molecular formula C7H4N2O6. It is a yellow or colorless crystalline solid that is primarily used as a corrosion inhibitor and in the identification of alcohol components in esters . (4S)-Non-1-en-4-ol is an organic compound with a chiral center at the fourth carbon, making it an enantiomerically pure alcohol. This compound is used in various organic synthesis processes.
Méthodes De Préparation
3,5-Dinitrobenzoic acid: is synthesized through the nitration of benzoic acid using nitric acid in the presence of concentrated sulfuric acid . The reaction can also start with 3-nitrobenzoic acid, leading to yields of approximately 98% . Industrial production methods involve similar nitration processes but on a larger scale, ensuring high purity and yield.
(4S)-Non-1-en-4-ol: can be synthesized through the reduction of the corresponding ketone or aldehyde using chiral catalysts to ensure the correct enantiomer is produced. Industrial methods may involve the use of biocatalysts or chiral auxiliaries to achieve high enantiomeric excess.
Analyse Des Réactions Chimiques
3,5-Dinitrobenzoic acid: undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: Reacts with alcohols in the presence of sulfuric acid to form esters.
Common reagents include hydrogen, catalysts (e.g., palladium), and sulfuric acid. Major products include 3,5-diaminobenzoic acid and various esters.
(4S)-Non-1-en-4-ol: can undergo:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Esterification: Reacts with carboxylic acids to form esters.
Hydrogenation: The double bond can be hydrogenated to form the corresponding saturated alcohol.
Applications De Recherche Scientifique
3,5-Dinitrobenzoic acid: is used in:
Chemistry: Identification of alcohols and amines through derivatization.
Biology: Fluorometric analysis of creatinine.
Industry: Corrosion inhibition and photography.
(4S)-Non-1-en-4-ol: is used in:
Organic Synthesis: As a chiral building block for the synthesis of complex molecules.
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients.
Flavors and Fragrances: Used in the synthesis of chiral fragrances and flavor compounds.
Mécanisme D'action
3,5-Dinitrobenzoic acid: exerts its effects through its nitro groups, which can participate in various chemical reactions, altering the properties of the compound it interacts with. The nitro groups can undergo reduction, leading to the formation of amino groups, which can further react with other compounds .
(4S)-Non-1-en-4-ol: acts as a chiral building block, influencing the stereochemistry of the molecules it forms. The presence of the chiral center ensures that the resulting compounds have the desired enantiomeric purity, which is crucial in pharmaceuticals and other applications.
Comparaison Avec Des Composés Similaires
3,5-Dinitrobenzoic acid: can be compared with:
4-Nitrobenzoic acid: Has a single nitro group and is used similarly in derivatization reactions but has lower melting points for its derivatives.
3-Nitrobenzoic acid: Has a single nitro group and is less acidic compared to 3,5-dinitrobenzoic acid.
(4S)-Non-1-en-4-ol: can be compared with:
(4R)-Non-1-en-4-ol: The enantiomer of (4S)-non-1-en-4-ol, which has different stereochemistry and may have different biological activities.
Non-1-en-4-ol: The racemic mixture of both enantiomers, which may have different properties compared to the pure enantiomers.
Propriétés
Numéro CAS |
646057-21-8 |
|---|---|
Formule moléculaire |
C16H22N2O7 |
Poids moléculaire |
354.35 g/mol |
Nom IUPAC |
3,5-dinitrobenzoic acid;(4S)-non-1-en-4-ol |
InChI |
InChI=1S/C9H18O.C7H4N2O6/c1-3-5-6-8-9(10)7-4-2;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h4,9-10H,2-3,5-8H2,1H3;1-3H,(H,10,11)/t9-;/m1./s1 |
Clé InChI |
DSDHLRIRYTUGNZ-SBSPUUFOSA-N |
SMILES isomérique |
CCCCC[C@@H](CC=C)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES canonique |
CCCCCC(CC=C)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-Bromo-2-(bromomethanesulfonyl)ethyl]benzene](/img/structure/B12598105.png)
![tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane](/img/structure/B12598116.png)
![Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12598118.png)
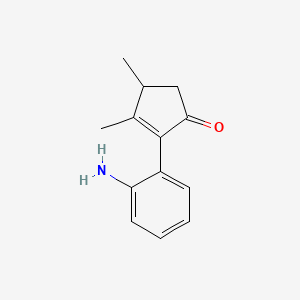
![2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole](/img/structure/B12598136.png)
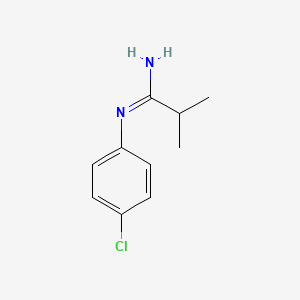
![8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine](/img/structure/B12598142.png)
![2-[6-(4-Methylphenoxy)pyridin-3-yl]ethan-1-amine](/img/structure/B12598159.png)
![7a-[2-(2H-1,2,3-Triazol-4-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B12598161.png)
![2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598174.png)
![N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12598182.png)
